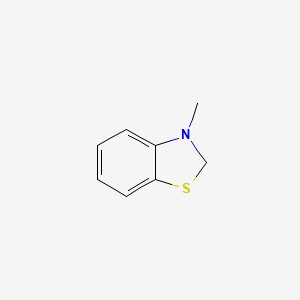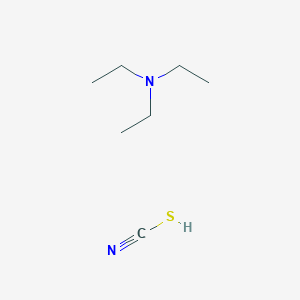
(3R)-3,7-dimethyl-6-oxooctanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3,7-dimethyl-6-oxooctanoic acid is an organic compound with a specific stereochemistry, indicated by the (3R) configuration. This compound is a derivative of octanoic acid, featuring a ketone functional group at the sixth carbon and methyl groups at the third and seventh carbons. Its unique structure makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3,7-dimethyl-6-oxooctanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as 3,7-dimethyl-1-octene, which undergoes oxidation to introduce the ketone functionality at the sixth carbon. This can be followed by stereoselective reduction to ensure the (3R) configuration. The reaction conditions typically involve the use of oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic processes using metal catalysts like palladium or platinum can be employed to facilitate the oxidation and reduction steps. Additionally, biocatalytic methods using enzymes that specifically recognize the (3R) configuration can be utilized to enhance the stereoselectivity and yield of the desired product.
化学反応の分析
Types of Reactions
(3R)-3,7-dimethyl-6-oxooctanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学的研究の応用
(3R)-3,7-dimethyl-6-oxooctanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3R)-3,7-dimethyl-6-oxooctanoic acid involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various biological effects. The methyl groups may influence the compound’s binding affinity and specificity towards enzymes and receptors.
類似化合物との比較
Similar Compounds
3,7-dimethyl-6-oxooctanoic acid: Lacks the (3R) configuration, resulting in different stereochemical properties.
3,7-dimethyl-6-hydroxyoctanoic acid: Contains a hydroxyl group instead of a ketone.
3,7-dimethyl-6-oxodecanoic acid: Has a longer carbon chain.
Uniqueness
(3R)-3,7-dimethyl-6-oxooctanoic acid is unique due to its specific (3R) stereochemistry, which can significantly influence its chemical reactivity and biological activity. This stereochemical configuration can lead to different interactions with enzymes and receptors compared to its stereoisomers or other similar compounds.
特性
CAS番号 |
38975-38-1 |
|---|---|
分子式 |
C10H18O3 |
分子量 |
186.25 g/mol |
IUPAC名 |
(3R)-3,7-dimethyl-6-oxooctanoic acid |
InChI |
InChI=1S/C10H18O3/c1-7(2)9(11)5-4-8(3)6-10(12)13/h7-8H,4-6H2,1-3H3,(H,12,13)/t8-/m1/s1 |
InChIキー |
SCOSFCLSJUKLDZ-MRVPVSSYSA-N |
異性体SMILES |
C[C@H](CCC(=O)C(C)C)CC(=O)O |
正規SMILES |
CC(C)C(=O)CCC(C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


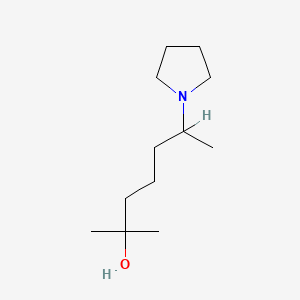

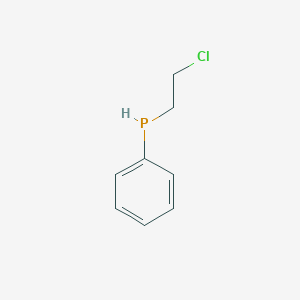
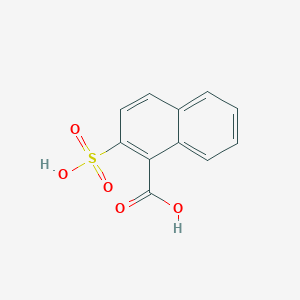

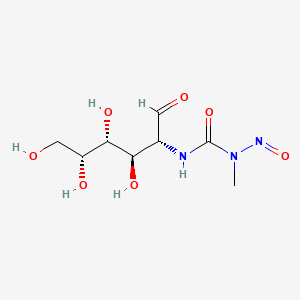
![Ethanaminium, 2-hydroxy-N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride](/img/structure/B14681681.png)
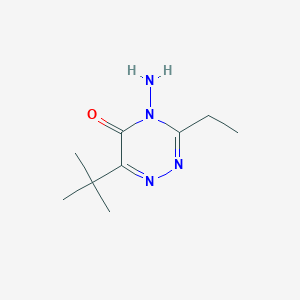
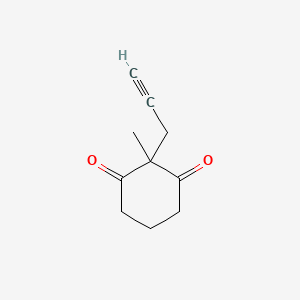
![[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] dihydrogen phosphate](/img/structure/B14681706.png)
![4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline](/img/structure/B14681710.png)
